Sapropterin

Description

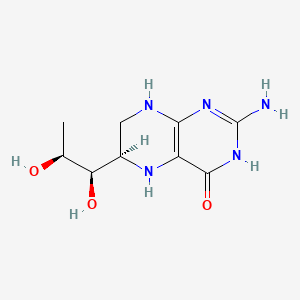

This compound (tetrahydrobiopterin or BH4) is a cofactor in the synthesis of nitric oxide. It is also essential in the conversion of phenylalanine to tyrosine by the enzyme phenylalanine-4-hydroxylase; the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase; and conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase.

L-erythro-tetrahydrobiopterin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a Phenylalanine Hydroxylase Activator. The mechanism of action of this compound is as a Phenylalanine Hydroxylase Activator, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and is indicated for hyperphenylalaninemia and phenylketonuria and has 20 investigational indications.

RN given refers to parent cpd; co-factor required for catalytic activity of nitric oxide synthases

See also: this compound Dihydrochloride (active moiety of).

Properties

IUPAC Name |

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQXYHWGSIFBK-RPDRRWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041138 | |

| Record name | (6R)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrobiopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20 mg/mL (dichloride salt) | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

62989-33-7 | |

| Record name | Sapropterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62989-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapropterin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062989337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6R)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAPROPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGX657432I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrobiopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt) | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrobiopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of Sapropterin in Phenylketonuria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylketonuria (PKU) is an autosomal recessive metabolic disorder characterized by mutations in the PAH gene, leading to deficient activity of the phenylalanine hydroxylase (PAH) enzyme. This deficiency results in the toxic accumulation of phenylalanine (Phe) in the blood and brain. Sapropterin dihydrochloride, a synthetic formulation of (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), the natural cofactor of PAH, represents a significant advancement in PKU therapy. It is the first non-dietary treatment approved for a subset of patients with BH4-responsive PKU. This technical guide elucidates the dual mechanism of action of this compound: firstly, as a direct cofactor to enhance residual PAH enzyme activity, and secondly, as a pharmacological chaperone that stabilizes the mutant PAH protein, preventing its misfolding and subsequent degradation. We will detail the molecular interactions, present quantitative clinical data, outline key experimental protocols used to characterize its efficacy, and provide visual diagrams of the core pathways.

Introduction to Phenylketonuria and the Role of PAH

Phenylketonuria is caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase.[1][2] PAH catalyzes the conversion of the essential amino acid L-phenylalanine to L-tyrosine, a critical step in amino acid metabolism.[3][4] This reaction requires the cofactor tetrahydrobiopterin (BH4) and molecular oxygen.[5] In individuals with PKU, impaired PAH activity leads to hyperphenylalaninemia (HPA), which, if untreated, can cause severe neurological damage and intellectual disability. The primary treatment has historically been a strict, lifelong phenylalanine-restricted diet.

This compound dihydrochloride is a synthetic form of BH4 and is effective in a subset of PKU patients who demonstrate responsiveness to BH4. These patients typically have specific PAH gene mutations that result in a mutant enzyme with some residual activity. This compound's efficacy stems from its ability to enhance this residual activity through a multi-faceted mechanism.

Dual Mechanism of Action of this compound

This compound exerts its therapeutic effect through two primary, interconnected mechanisms:

-

Cofactor for Residual Enzyme Activity: As a synthetic equivalent of the natural cofactor, this compound directly participates in the catalytic hydroxylation of phenylalanine. In patients with certain PAH mutations, the mutant enzyme may have a reduced affinity for BH4. By providing pharmacological concentrations of this compound, the binding equilibrium is shifted, increasing the formation of the active enzyme-cofactor complex and thereby boosting the conversion of phenylalanine to tyrosine.

-

Pharmacological Chaperone Activity: Many PKU-causing mutations lead to the production of misfolded and unstable PAH proteins. These unstable proteins are prone to aggregation and premature degradation by the cellular quality control machinery. This compound can act as a pharmacological chaperone by binding to the mutant PAH enzyme, which helps to stabilize its correct three-dimensional conformation. This stabilization protects the enzyme from degradation, increases its intracellular concentration, and restores a degree of its catalytic function.

Visualization of Core Mechanisms

The following diagrams illustrate the key pathways influenced by this compound.

Caption: Catalytic cycle of Phenylalanine Hydroxylase (PAH) with this compound (BH4).

Caption: Pharmacological chaperone activity of this compound on mutant PAH protein.

Quantitative Data on this compound Efficacy

Clinical trials have consistently demonstrated that this compound can significantly reduce blood phenylalanine levels and increase dietary phenylalanine tolerance in responsive patients.

Table 1: Summary of Clinical Trial Data on this compound Efficacy

| Study / Parameter | Baseline Phe (μmol/L) | Phe Reduction | Change in Phe Tolerance | Dosage | Duration | Reference |

| Levy et al. (2007) | 844.0 (mean) | -190.5 μmol/L (mean) | Not Reported | 10 mg/kg/day | 6 weeks | |

| Trefz et al. (2009) | >480 (mean) | Significant reduction vs placebo | +17.7 mg/kg/day vs placebo | 10 mg/kg/day | 10 weeks | |

| Muntau et al. (2017) (SPARK Trial) | N/A (patients <4 yrs) | N/A | +30.5 mg/kg/day vs diet-only | 10 mg/kg/day | 26 weeks | |

| Qu et al. (2019) (Meta-Analysis) | >600 (subgroup) | ~200 μmol/L reduction | +20 mg/kg/day | 5-20 mg/kg/day | 3-26 weeks |

Note: A satisfactory response is often defined as a reduction in blood phenylalanine levels of 30% or more from baseline.

Experimental Protocols

Characterizing the mechanism and efficacy of this compound involves several key experimental approaches.

Protocol for Determining BH4 Responsiveness: The BH4 Loading Test

The BH4 loading test is the standard clinical procedure to identify patients who may benefit from this compound therapy.

Objective: To assess the reduction in blood phenylalanine concentration following a single pharmacological dose of this compound.

Methodology:

-

Baseline Measurement: A baseline blood sample is collected to determine the pre-test phenylalanine concentration.

-

Administration: The patient is administered a single oral dose of this compound, typically 20 mg/kg.

-

Post-Dose Sampling: Blood samples are collected at multiple time points after administration, commonly at 4, 8, and 24 hours. Some protocols may extend to 48 hours or even 7 days for a more thorough evaluation.

-

Analysis: Phenylalanine levels in the collected samples are measured.

-

Determination of Responsiveness: A significant reduction in blood phenylalanine, typically ≥30% from baseline at the 24-hour or 48-hour time point, indicates a positive response.

References

- 1. This compound: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genotype-predicted tetrahydrobiopterin (BH4)-responsiveness and molecular genetics in Croatian patients with phenylalanine hydroxylase (PAH) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. JCI - Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria [jci.org]

- 5. go.drugbank.com [go.drugbank.com]

The Role of Sapropterin as a Cofactor for Phenylalanine Hydroxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylketonuria (PKU) is an autosomal recessive metabolic disorder characterized by mutations in the PAH gene, which codes for the enzyme phenylalanine hydroxylase (PAH).[1] This enzyme is responsible for the conversion of phenylalanine to tyrosine, a crucial step in amino acid metabolism.[1] Deficient PAH activity leads to the accumulation of phenylalanine in the blood and brain, which can cause severe neurological damage if left untreated.[1][2] The primary treatment for PKU has traditionally been a strict, lifelong diet low in phenylalanine.[3] However, adherence to this diet can be challenging.

Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), has emerged as a pharmacological treatment for a subset of PKU patients. BH4 is the natural cofactor for PAH, and this compound can enhance the activity of residual mutant PAH enzymes in responsive individuals. This guide provides an in-depth technical overview of the role of this compound as a cofactor for PAH, including its mechanism of action, clinical efficacy, and relevant experimental protocols.

Mechanism of Action

This compound's primary mechanism of action is to serve as a pharmacological chaperone for certain mutant forms of the PAH enzyme. By binding to the enzyme, this compound can enhance its stability and increase its catalytic activity. This leads to a more efficient conversion of phenylalanine to tyrosine, thereby reducing the concentration of phenylalanine in the blood. It is important to note that this compound is not effective for all PKU patients. Its efficacy is dependent on the specific mutation in the PAH gene and the presence of some residual enzyme activity. Patients with two null mutations, resulting in a complete loss of PAH activity, are generally not responsive to this compound treatment.

The interaction between this compound and the PAH enzyme is complex and can involve multiple mechanisms:

-

Enzyme Stabilization: this compound can stabilize the structure of mutant PAH enzymes, preventing their degradation and increasing the amount of active enzyme available.

-

Improved Catalytic Function: By acting as a cofactor, this compound directly participates in the hydroxylation of phenylalanine, enhancing the catalytic efficiency of the enzyme.

-

Chaperone Activity: this compound can also act as a pharmacological chaperone, promoting the correct folding of some mutant PAH proteins during their synthesis.

Phenylalanine Hydroxylation and the Role of this compound

The enzymatic conversion of phenylalanine to tyrosine is a critical metabolic step. This reaction is catalyzed by phenylalanine hydroxylase (PAH) and requires tetrahydrobiopterin (BH4) as a cofactor.

Caption: Phenylalanine hydroxylation reaction catalyzed by PAH with this compound as a cofactor.

Biosynthesis and Recycling of Tetrahydrobiopterin (BH4)

The endogenous supply of BH4 is maintained through a combination of de novo biosynthesis from guanosine triphosphate (GTP) and recycling pathways. Understanding these pathways is crucial for comprehending the overall regulation of PAH activity.

Caption: Biosynthesis and recycling pathways of tetrahydrobiopterin (BH4).

Clinical Efficacy of this compound

Numerous clinical trials have investigated the efficacy of this compound in patients with PKU. The primary endpoints in these studies have been the reduction in blood phenylalanine levels and the increase in dietary phenylalanine tolerance.

Reduction in Blood Phenylalanine Levels

The following table summarizes key findings from several clinical trials on the effect of this compound on blood phenylalanine concentrations.

| Study (Year) | Patient Population | Treatment Group | Placebo/Control Group | Outcome |

| Levy et al. (2007) | 89 patients with PKU | Mean decrease of 236 µmol/L from baseline | Mean increase of 3 µmol/L from baseline | Significant reduction in blood phenylalanine after 6 weeks (p<0.0001) |

| Trefz et al. (2009) | 90 children (4-12 years) with PKU | Non-significant difference of -51.90 µmol/L compared to placebo | - | Non-significant reduction in blood phenylalanine after 3 weeks |

| Longo et al. (2015) | Registry study | - | - | A statistically significant 199 µmol/L improvement from baseline after 5 years |

| Qu et al. (2019) | Meta-analysis | Statistically significant reduction of ~200 µmol/L in patients with baseline >600 µmol/L | - | Significant reduction in blood phenylalanine over 3 to 6 weeks |

Increase in Dietary Phenylalanine Tolerance

This compound has also been shown to increase the amount of dietary phenylalanine that patients can tolerate while maintaining acceptable blood phenylalanine levels.

| Study (Year) | Patient Population | Treatment Group | Placebo/Control Group | Outcome |

| Trefz et al. (2009) | 46 responsive children with PKU | Mean increase of 20.9 mg/kg/day | Mean increase of 2.9 mg/kg/day | Significant increase in tolerated dietary phenylalanine over 10 weeks (p<0.001) |

| Muntau et al. (2017) | Children with PKU | Mean tolerance of 75.7 mg/kg/day | Mean tolerance of 42.0 mg/kg/day | Significant increase in tolerated dietary phenylalanine after 26 weeks (p<0.001) |

| SPARK Extension Study (2021) | Patients who initiated this compound at < 4 years of age | Significant increase of 38.7 mg/kg/day from baseline | - | Maintained improvements in dietary phenylalanine tolerance over 3.5 years |

Experimental Protocols

In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay

This protocol outlines a general method for determining the in vitro activity of PAH and assessing the effect of this compound.

1. Expression and Purification of Recombinant PAH:

-

Human PAH can be expressed in E. coli as a fusion protein (e.g., with maltose-binding protein) to facilitate purification.

-

Purification is typically achieved through affinity chromatography followed by size-exclusion chromatography to isolate the active tetrameric form of the enzyme.

2. Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 22.35 mM NaHepes, pH 7.3) containing catalase (1 mg/ml) and ferrous ammonium sulfate (10 µM).

-

Add the purified recombinant PAH to the reaction buffer.

3. Enzyme Activation (Optional but Recommended):

-

For measuring the activity of the activated enzyme, pre-incubate the reaction mixture with L-phenylalanine (e.g., 1 mM) for 5 minutes at 25°C.

4. Initiation of the Reaction:

-

Initiate the reaction by adding a solution of this compound (BH4) at the desired concentration (e.g., 75 µM), stabilized with dithiothreitol (DTT).

5. Measurement of Tyrosine Production:

-

The production of tyrosine can be measured continuously using a fluorescence-based assay.

-

Monitor the increase in fluorescence intensity at an excitation wavelength of 274 nm and an emission wavelength of 304 nm.

-

Alternatively, the reaction can be stopped at specific time points, and the amount of tyrosine produced can be quantified by HPLC.

6. Data Analysis:

-

Calculate the rate of the enzymatic reaction by determining the amount of tyrosine produced per unit of time.

-

To assess the effect of this compound, perform the assay with varying concentrations of this compound and determine the kinetic parameters (e.g., Vmax, Km).

Measurement of Phenylalanine and Tyrosine in Plasma/Blood Samples by HPLC

This protocol describes a common method for quantifying phenylalanine and tyrosine levels in biological samples.

1. Sample Preparation:

-

For plasma samples, precipitate proteins by adding perchloric acid (e.g., 6%) or trichloroacetic acid.

-

Centrifuge the sample to remove the precipitated proteins.

-

For dried blood spots, the amino acids are typically extracted from the filter paper.

2. HPLC System and Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: An isocratic mobile phase, such as 5% acetonitrile in water, can be employed.

-

Detection: The natural fluorescence of phenylalanine and tyrosine allows for their detection without derivatization. Use an excitation wavelength of approximately 210-215 nm and an emission wavelength of around 283-302 nm.

-

Internal Standard: An internal standard, such as N-methyl phenylalanine, should be used for accurate quantification.

3. Data Analysis:

-

Identify and quantify the peaks corresponding to phenylalanine and tyrosine by comparing their retention times and peak areas to those of known standards.

-

The concentration of each amino acid in the sample is calculated based on the calibration curve generated from the standards and the internal standard.

Experimental Workflow for Evaluating this compound Responsiveness

The following diagram illustrates a typical workflow for determining if a PKU patient is responsive to this compound treatment.

Caption: A simplified workflow for assessing patient responsiveness to this compound.

Conclusion

This compound represents a significant advancement in the management of PKU for a subset of responsive patients. Its role as a cofactor for phenylalanine hydroxylase allows for the enhancement of residual enzyme activity, leading to reduced blood phenylalanine levels and increased dietary tolerance. The information and protocols provided in this technical guide are intended to support researchers, scientists, and drug development professionals in their efforts to further understand and utilize this important therapeutic agent. Continued research into the mechanisms of this compound action and the development of improved diagnostic and therapeutic strategies will be crucial for improving the lives of individuals with PKU.

References

- 1. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mutations - PMC [pmc.ncbi.nlm.nih.gov]

The In-Depth Technical Guide to Sapropterin's Effect on Neurotransmitter Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of sapropterin, a synthetic form of tetrahydrobiopterin (BH4), with a specific focus on its role in neurotransmitter synthesis. This compound is an essential cofactor for the aromatic amino acid hydroxylases, which are the rate-limiting enzymes in the synthesis of dopamine and serotonin. This document details the biochemical pathways influenced by this compound, presents quantitative data from preclinical and clinical studies on its effects, outlines detailed experimental protocols for relevant assays, and provides visualizations of the key pathways and workflows.

Introduction

This compound dihydrochloride is a synthetic pharmaceutical formulation of 6R-tetrahydrobiopterin (6R-BH4), a naturally occurring and essential cofactor for several critical enzymes.[1][2][3] Its primary therapeutic application is in the management of certain forms of phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine.[4][5] Beyond its role in phenylalanine metabolism, this compound is fundamentally involved in the synthesis of key monoamine neurotransmitters, including dopamine and serotonin. This guide delves into the core mechanisms by which this compound influences these vital neurological pathways.

Mechanism of Action: The Role of this compound as a Cofactor

This compound functions as an indispensable cofactor for the aromatic amino acid hydroxylase family of enzymes. These enzymes catalyze the hydroxylation of aromatic amino acids, a critical step in various metabolic pathways. The three key enzymes in the context of neurotransmitter synthesis are:

-

Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine. While primarily associated with PKU, this reaction is the initial step for the synthesis of catecholamines.

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines, converting tyrosine to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine.

-

Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine), converting tryptophan to 5-hydroxytryptophan.

In individuals with certain mutations in the genes encoding these enzymes, the enzyme's stability or its affinity for the natural cofactor BH4 may be reduced. By providing an exogenous source of BH4, this compound can act as a pharmacological chaperone, enhancing the activity of the residual enzyme.

Dopamine Synthesis Pathway

The synthesis of dopamine begins with the conversion of tyrosine to L-DOPA by tyrosine hydroxylase, a reaction that is absolutely dependent on BH4. L-DOPA is then decarboxylated to form dopamine.

Serotonin Synthesis Pathway

The synthesis of serotonin is initiated by the conversion of tryptophan to 5-hydroxytryptophan by tryptophan hydroxylase, another BH4-dependent enzyme. 5-hydroxytryptophan is subsequently decarboxylated to produce serotonin.

Quantitative Data on this compound's Effects

The impact of this compound on neurotransmitter synthesis has been quantified in both preclinical and clinical studies.

Preclinical Data: Effects on Brain Biopterin and Neurotransmitter Metabolites

A study in a murine model of PKU (Pahenu2/enu2 mice) investigated the effects of high-dose this compound on brain biopterin and monoamine neurotransmitter turnover.

| Parameter | Treatment Group | Wild Type (Mean ± SEM) | Pahenu2/enu2 (Mean ± SEM) | % Change vs. Control (Pahenu2/enu2) |

| Brain Biopterin (pmol/mg protein) | Control (1% Ascorbic Acid) | 1.2 ± 0.1 | 1.1 ± 0.1 | - |

| This compound (20 mg/kg) | 1.4 ± 0.1 | 1.3 ± 0.1 | +18.2% | |

| This compound (40 mg/kg) | 1.6 ± 0.1 | 1.5 ± 0.1 | +36.4% | |

| This compound (100 mg/kg) | 2.5 ± 0.2 | 2.4 ± 0.2 | +118.2% | |

| Brain Homovanillic Acid (HVA) (pmol/mg protein) | Control (1% Ascorbic Acid) | 12.5 ± 0.8 | 8.9 ± 0.7 | - |

| This compound (100 mg/kg) | 15.1 ± 0.9 | 11.2 ± 0.8 | +25.8% | |

| Brain 5-Hydroxyindoleacetic Acid (5-HIAA) (pmol/mg protein) | Control (1% Ascorbic Acid) | 30.4 ± 1.5 | 19.0 ± 1.2 | - |

| This compound (100 mg/kg) | 38.2 ± 1.8 | 25.1 ± 1.5 | +32.1% |

Table 1: Effect of this compound on Brain Biopterin and Neurotransmitter Metabolites in a Murine Model of PKU.

Clinical Data: Effects on Urinary Neurotransmitter Metabolites

A clinical study in patients with PKU evaluated the impact of this compound on urinary monoamine neurotransmitter metabolites.

| Metabolite (μmol/mol creatinine) | PKU Patients at Baseline (Mean ± SD) | Healthy Controls (Mean ± SD) | PKU Patients after 1 Month this compound (Mean ± SD) | % Change from Baseline (PKU Patients) |

| Homovanillic Acid (HVA) | 25.8 ± 12.3 | 41.5 ± 14.2 | 29.8 ± 14.5 | +15.5% |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | 34.2 ± 15.6 | 58.7 ± 18.9 | 33.5 ± 14.8 | -2.0% |

| Dopamine (DA) | 112.3 ± 45.1 | 198.7 ± 65.4 | 121.5 ± 50.2 | +8.2% |

| Serotonin (5-HT) | 18.9 ± 8.7 | 35.6 ± 12.1 | 19.5 ± 9.1 | +3.2% |

Table 2: Urinary Monoamine Metabolite Concentrations in PKU Patients Before and After this compound Treatment.

Enzyme Kinetics

The activity of tyrosine hydroxylase and tryptophan hydroxylase is dependent on the concentration of the BH4 cofactor.

| Enzyme | Cofactor | Km (μM) | Vmax (nmol/min/mg) |

| Tyrosine Hydroxylase (Bovine Adrenal Medulla) | (6R)-L-erythro-tetrahydrobiopterin | 24 ± 4 | Not Reported |

| 6-methyl-5,6,7,8-tetrahydropterin | 62.7 ± 5.7 | Not Reported | |

| Tryptophan Hydroxylase (Rabbit Hindbrain) | (6R)-L-erythro-tetrahydrobiopterin | ~30 | Not Reported |

Table 3: Kinetic Parameters of Aromatic Amino Acid Hydroxylases with BH4 and Analogs.

Experimental Protocols

Measurement of Neurotransmitters and Metabolites in Biological Fluids

A common method for the quantification of dopamine, serotonin, and their metabolites (HVA, 5-HIAA) in cerebrospinal fluid (CSF) or brain homogenates is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Protocol Outline:

-

Sample Collection and Preparation:

-

CSF is collected and immediately placed on ice.

-

For brain tissue, homogenize in a suitable buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge samples to pellet proteins and other debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Separation:

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., octanesulfonic acid).

-

Column: A C18 reverse-phase column is typically used.

-

Flow Rate: Isocratic elution at a constant flow rate (e.g., 1.0 mL/min).

-

-

Electrochemical Detection:

-

An electrochemical detector with a glassy carbon working electrode is used.

-

The potential of the working electrode is set to a level that oxidizes the analytes of interest (e.g., +0.75 V).

-

-

Quantification:

-

Standard curves are generated using known concentrations of dopamine, serotonin, HVA, and 5-HIAA.

-

The peak areas of the analytes in the samples are compared to the standard curve for quantification.

-

In Vitro Tyrosine Hydroxylase Activity Assay

The activity of tyrosine hydroxylase can be measured by quantifying the production of L-DOPA from tyrosine.

Protocol Outline:

-

Reaction Mixture:

-

Prepare a reaction buffer containing a suitable buffer (e.g., MES or HEPES), catalase, and ferrous ammonium sulfate.

-

Add a known concentration of tyrosine (substrate) and varying concentrations of this compound (cofactor).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a purified preparation of tyrosine hydroxylase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Reaction Termination and L-DOPA Quantification:

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Quantify the L-DOPA produced using HPLC with electrochemical or fluorescence detection.

-

-

Data Analysis:

-

Calculate the rate of L-DOPA formation to determine the enzyme activity.

-

Kinetic parameters (Km and Vmax) can be determined by measuring the activity at different substrate and cofactor concentrations and fitting the data to the Michaelis-Menten equation.

-

Conclusion

This compound plays a crucial role in the synthesis of the monoamine neurotransmitters dopamine and serotonin by acting as an essential cofactor for the rate-limiting enzymes tyrosine hydroxylase and tryptophan hydroxylase. Preclinical and clinical evidence demonstrates that this compound administration can increase the turnover of these neurotransmitters, particularly in conditions where BH4 levels are deficient or the respective enzymes have reduced affinity for the cofactor. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate effects of this compound on these critical neurological pathways. This knowledge is vital for the ongoing development and optimization of therapeutic strategies for a range of neurological and metabolic disorders.

References

The Influence of Sapropterin Supplementation on Core Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapropterin dihydrochloride, a synthetic formulation of tetrahydrobiopterin (BH4), is a critical cofactor for several key enzymatic reactions in human physiology. This technical guide provides an in-depth analysis of the biochemical pathways significantly influenced by this compound supplementation. Primarily used in the management of Phenylketonuria (PKU), this compound's mechanism of action extends to the synthesis of essential neurotransmitters and the production of nitric oxide. This document outlines the quantitative effects of this compound on these pathways, details relevant experimental protocols for the assessment of its biochemical impact, and provides visual representations of the involved signaling cascades and experimental workflows.

Core Biochemical Pathways Modulated by this compound

This compound (BH4) functions as an essential cofactor for a class of enzymes known as aromatic amino acid hydroxylases and for nitric oxide synthases.[1] Its supplementation directly impacts three major biochemical pathways:

-

Phenylalanine Metabolism: In individuals with BH4-responsive Phenylketonuria (PKU), this compound enhances the activity of the deficient enzyme, phenylalanine hydroxylase (PAH).[2] This leads to the conversion of phenylalanine to tyrosine, thereby reducing the pathologically high levels of phenylalanine in the blood.[2]

-

Neurotransmitter Synthesis: BH4 is a requisite cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[3][4] Supplementation with this compound has the potential to modulate the levels of these crucial neurotransmitters.

-

Nitric Oxide Synthesis: this compound is a critical cofactor for all isoforms of nitric oxide synthase (NOS), which catalyze the production of nitric oxide (NO) from L-arginine. NO is a vital signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.

Quantitative Effects of this compound Supplementation

The administration of this compound has been shown to induce measurable changes in the biochemical markers associated with the aforementioned pathways.

Phenylalanine Metabolism

Clinical trials have consistently demonstrated the efficacy of this compound in reducing blood phenylalanine levels and increasing phenylalanine tolerance in responsive PKU patients.

| Parameter | Study Population | Dosage | Duration | Key Findings | Reference |

| Blood Phenylalanine Reduction | Adults and children with BH4-responsive PKU | 10 mg/kg/day | 6 weeks | Significant decrease in mean blood phenylalanine levels of -235.9 ± 257 µmol/L from a baseline of 843 µmol/L, compared to a 2.9 ± 239.5 µmol/L increase in the placebo group. | |

| Blood Phenylalanine Reduction | Adults and children with BH4-responsive PKU | 5 to 20 mg/kg/day | 22 weeks | Mean plasma phenylalanine decreased from 844 µmol/L at baseline to 652 µmol/L at week 22. | |

| Increased Phenylalanine Tolerance | Children with BH4-responsive PKU | 20 mg/kg/day | 10 weeks | Total phenylalanine intake approximately doubled to 43.8 mg/kg/day in the this compound group, compared to a slight increase in the placebo group. |

Neurotransmitter Metabolism

While direct quantification of neurotransmitter changes in the human brain post-sapropterin supplementation is challenging, studies in animal models and analysis of metabolites in human subjects provide valuable insights.

| Parameter | Study Population | Dosage | Duration | Key Findings | Reference |

| Dopamine and Serotonin Metabolites | Pah-enu2 mice (a model of PKU) | 20, 40, or 100 mg/kg/day | 4 days | No significant change in brain dopamine or serotonin levels. Significant increase in the metabolites homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA) at the 100 mg/kg/day dose, suggesting increased neurotransmitter turnover. | |

| Urinary Monoamine Metabolites | PKU patients | 20 mg/kg/day | 1 month | Significant increase in urinary HVA levels. |

Nitric Oxide Pathway

Direct quantitative data on the in-vivo effects of this compound on nitric oxide synthase activity in humans is limited. However, preclinical studies suggest a potential for this compound to influence this pathway.

| Parameter | Study Population | Key Findings | Reference |

| NOS Cofactor Function | In vitro and animal models | This compound (BH4) is an essential cofactor for all NOS isoforms, and its availability is critical for NO production. |

Detailed Experimental Protocols

Measurement of Phenylalanine in Dried Blood Spots

This protocol outlines a common method for monitoring blood phenylalanine levels in PKU patients.

Materials:

-

Whatman 903 filter paper

-

Lancet for capillary blood collection

-

Methanol containing internal standard (e.g., Phenylalanine-d5)

-

96-well microplate

-

Plate shaker

-

Tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Collection: Collect a capillary blood sample via finger or heel prick and spot it onto the Whatman 903 filter paper. Allow the blood spots to dry completely at ambient temperature for at least 3 hours.

-

Extraction: Punch a 3mm disc from the dried blood spot into a well of a 96-well microplate. Add 100 µL of methanol containing the internal standard to each well.

-

Elution: Seal the plate and place it on a plate shaker for 30 minutes to elute the phenylalanine from the filter paper.

-

Analysis: Transfer the supernatant to a new microplate and analyze the phenylalanine concentration using a tandem mass spectrometer. The flow-injection analysis tandem mass spectrometry (FIA-MS/MS) method is commonly used for its high throughput and sensitivity.

Quantification of Dopamine and Serotonin in Brain Tissue via HPLC-ECD

This protocol describes a highly sensitive method for measuring neurotransmitter levels in brain tissue samples.

Materials:

-

Brain tissue sample

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

-

Standards for dopamine and serotonin

Procedure:

-

Tissue Preparation: Rapidly dissect the brain region of interest on ice. Weigh the tissue and homogenize it in a known volume of ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC-ECD Analysis: Inject a defined volume of the filtered supernatant onto the HPLC system. The neurotransmitters are separated on the C18 column based on their physicochemical properties and detected by the electrochemical detector, which measures the current generated by their oxidation.

-

Quantification: Create a standard curve using known concentrations of dopamine and serotonin standards. The concentration of the neurotransmitters in the brain tissue sample is determined by comparing their peak areas to the standard curve.

Nitric Oxide Synthase Activity Assay (Griess Assay)

This colorimetric assay is a common method for indirectly measuring NOS activity by quantifying nitrite, a stable and water-soluble breakdown product of nitric oxide.

Materials:

-

Cell or tissue lysate

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase (to convert nitrate to nitrite for total NO assessment)

-

NADPH

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.

-

Nitrate Reduction (Optional): To measure total nitric oxide production (nitrite + nitrate), incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.

-

Griess Reaction: Add the Griess Reagent to each well containing the sample or standard.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the colorimetric reaction to develop. A purple azo dye will form in the presence of nitrite.

-

Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

-

Quantification: Prepare a standard curve using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined by comparing their absorbance to the standard curve.

Visualizations of Pathways and Workflows

Biochemical Pathways Influenced by this compound

Caption: Core biochemical pathways dependent on this compound (BH4) as a cofactor.

Experimental Workflow for Assessing this compound Responsiveness

Caption: Clinical workflow for determining patient responsiveness to this compound therapy.

Logical Relationship of this compound's Multifaceted Influence

Caption: Logical flow of this compound's biochemical influence and potential outcomes.

Conclusion

This compound supplementation exerts a significant and clinically relevant influence on key biochemical pathways. Its primary, well-established role in enhancing phenylalanine metabolism provides a cornerstone therapy for BH4-responsive PKU. Furthermore, its function as a cofactor in neurotransmitter and nitric oxide synthesis opens avenues for investigating its broader therapeutic potential in conditions characterized by deficiencies in these pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of this compound and its multifaceted biochemical effects. Further research, particularly clinical studies in humans, is warranted to fully elucidate the quantitative impact of this compound on neurotransmitter levels and nitric oxide production.

References

- 1. Differences of Phenylalanine Concentrations in Dried Blood Spots and in Plasma: Erythrocytes as a Neglected Component for This Observation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. "Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromat" by Serena Baird, C. Clinton Frazee III et al. [scholarlyexchange.childrensmercy.org]

- 4. High dose this compound dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Sapropterin in Restoring Endothelial Nitric Oxide Synthase (eNOS) Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial dysfunction, a hallmark of many cardiovascular diseases, is intrinsically linked to the uncoupling of endothelial nitric oxide synthase (eNOS). In its coupled state, eNOS produces nitric oxide (NO), a critical signaling molecule for vasodilation and vascular health. However, under conditions of oxidative stress, a deficiency of the essential cofactor tetrahydrobiopterin (BH4) leads to eNOS uncoupling, a pathological state where the enzyme produces superoxide (O₂⁻) instead of NO. This shift not only diminishes the vasoprotective effects of NO but also exacerbates oxidative stress, creating a vicious cycle of vascular damage. Sapropterin, a synthetic formulation of BH4, has emerged as a promising therapeutic agent to recouple eNOS, thereby restoring NO production and mitigating superoxide-mediated vascular injury. This technical guide provides an in-depth exploration of the impact of this compound on eNOS coupling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The Molecular Basis of eNOS Coupling and Uncoupling

The enzymatic activity of eNOS is critically dependent on its dimeric structure and the availability of its substrate L-arginine and cofactor BH4.[1] In a healthy endothelium, eNOS exists as a homodimer, facilitating the transfer of electrons from the reductase domain of one monomer to the oxygenase domain of the other.[2] BH4 plays a crucial role in stabilizing this dimeric conformation and in the catalytic process of L-arginine oxidation to produce NO.[1][2]

However, in pathological states characterized by increased oxidative stress, such as diabetes, hypertension, and atherosclerosis, BH4 is readily oxidized to dihydrobiopterin (BH2).[3] This oxidation has two detrimental consequences:

-

BH4 Depletion: The reduced availability of BH4 compromises the stability of the eNOS dimer.

-

Competitive Inhibition: BH2 can compete with the remaining BH4 for binding to eNOS, but it is ineffective as a cofactor.

This depletion of functional BH4 and the accumulation of BH2 lead to the "uncoupling" of eNOS. In this uncoupled state, the electron flow within the enzyme is diverted from L-arginine to molecular oxygen, resulting in the production of superoxide radicals instead of NO. The generated superoxide can further react with any available NO to form peroxynitrite (ONOO⁻), a potent oxidant that further depletes BH4, thus perpetuating the cycle of eNOS uncoupling and oxidative stress.

This compound: A Therapeutic Strategy to Recouple eNOS

This compound dihydrochloride is a synthetic, orally bioavailable form of 6R-BH4, the active isomer of tetrahydrobiopterin. By supplementing the endogenous pool of BH4, this compound directly addresses the core mechanism of eNOS uncoupling. Administration of this compound has been shown to restore the intracellular BH4/BH2 ratio, a critical determinant of eNOS coupling. By increasing the availability of its essential cofactor, this compound promotes the stabilization of the eNOS dimer, recouples the enzyme, and shifts its output from superoxide back to nitric oxide.

Quantitative Impact of this compound on eNOS Function

The therapeutic effects of this compound on endothelial function have been documented in various preclinical and clinical studies. While much of the clinical data for this compound focuses on its primary indication for phenylketonuria (PKU), a number of studies have investigated its impact on markers of endothelial health in other conditions.

| Parameter | Condition | Treatment Details | Observed Effect | Citation |

| Blood Phenylalanine (Phe) Levels | Phenylketonuria (PKU) | This compound 10 mg/kg/day for 6 weeks | 28% decrease from baseline | |

| Blood Phenylalanine (Phe) Levels | Phenylketonuria (PKU) | This compound 5, 10, and 20 mg/kg/day (2 weeks each) | Dose-dependent reduction in blood Phe levels | |

| Dietary Phe Tolerance | PKU (children 4-12 years) | This compound 20 mg/kg/day for 10 weeks | Increased tolerance of 20.9 mg/kg/day (vs. 2.9 mg/kg/day in placebo) | |

| Dietary Phe Tolerance | PKU (< 4 years of age) | This compound + Phe-restricted diet vs. diet alone for 26 weeks | Mean Phe tolerance of 80.6 mg/kg/day vs. 50.1 mg/kg/day | |

| Brain Biopterin Content | Murine PKU model | This compound 100 mg/kg | More than double the brain biopterin content |

Key Experimental Protocols

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻), in biological fluids.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Sodium nitrite (NaNO₂) standard solution (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Prepare a standard curve of known NaNO₂ concentrations in the same medium as the samples.

-

Collect cell culture supernatant or other biological samples.

-

To 50 µL of each sample and standard in a 96-well plate, add 50 µL of Griess Reagent I (sulfanilamide solution).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Detection of Superoxide Production (Lucigenin-Enhanced Chemiluminescence)

Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide, allowing for its detection.

Materials:

-

Lucigenin (bis-N-methylacridinium nitrate)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Luminometer or scintillation counter

-

Cell or tissue samples

Procedure:

-

Prepare a working solution of lucigenin in the desired buffer. The concentration should be carefully optimized, as high concentrations can themselves generate superoxide.

-

Incubate the cell or tissue samples with the lucigenin solution in the dark.

-

Measure the chemiluminescence using a luminometer or scintillation counter.

-

To confirm the specificity for superoxide, parallel experiments can be conducted in the presence of superoxide dismutase (SOD), which should quench the signal.

Analysis of eNOS Dimer-to-Monomer Ratio (Low-Temperature SDS-PAGE and Western Blotting)

This method separates the dimeric and monomeric forms of eNOS based on their differential stability at low temperatures.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Laemmli sample buffer (without boiling and without reducing agents like β-mercaptoethanol or DTT for preserving the dimer)

-

SDS-PAGE apparatus and reagents

-

Nitrocellulose or PVDF membrane

-

Primary antibody against eNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or tissues on ice using a suitable lysis buffer.

-

Determine protein concentration of the lysates.

-

Mix equal amounts of protein with Laemmli sample buffer. Crucially, do not boil the samples.

-

Perform SDS-PAGE at a low temperature (e.g., 4°C) to prevent dimer dissociation.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for eNOS.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for the eNOS dimer (at ~260 kDa) and monomer (at ~135 kDa) to determine the dimer-to-monomer ratio.

Quantification of BH4 and BH2 (HPLC with Electrochemical/Fluorescence Detection)

High-performance liquid chromatography (HPLC) is used to separate and quantify the different forms of biopterins.

Materials:

-

HPLC system with electrochemical and/or fluorescence detectors

-

C18 reverse-phase column

-

Mobile phase (e.g., potassium phosphate buffer with chelating agents)

-

BH4 and BH2 standards

-

Acidic and alkaline iodine solutions for differential oxidation

Procedure:

-

Homogenize tissue or lyse cells in a buffer containing antioxidants to prevent auto-oxidation of BH4.

-

Deproteinate the samples, typically by acid precipitation.

-

Perform differential oxidation:

-

Acidic oxidation: Converts both BH4 and BH2 to biopterin.

-

Alkaline oxidation: Converts only BH2 to biopterin.

-

-

Inject the oxidized samples and standards onto the HPLC system.

-

Detect biopterin using a fluorescence detector.

-

The concentration of BH4 is calculated as the difference between the total biopterin measured after acidic oxidation and the biopterin measured after alkaline oxidation. BH2 is determined from the alkaline oxidation measurement.

Visualizing the Molecular Pathways and Experimental Workflows

Signaling Pathway of eNOS Coupling and Uncoupling

References

The Unharnessed Potential of Sapropterin: A Technical Guide to Preclinical Research in Non-PKU Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapropterin, a synthetic form of tetrahydrobiopterin (BH4), is a critical cofactor for several key enzymes, most notably phenylalanine hydroxylase, the deficiency of which leads to phenylketonuria (PKU). However, the therapeutic potential of this compound extends far beyond PKU. As a pivotal regulator of endothelial nitric oxide synthase (eNOS) and other enzyme systems, this compound is emerging as a promising agent in a variety of non-PKU disorders characterized by endothelial dysfunction, oxidative stress, and inflammation. This technical guide provides an in-depth overview of the preclinical research on this compound in these conditions, with a focus on cardiovascular and neurological disorders. We consolidate quantitative data from key studies, detail experimental protocols to facilitate reproducibility, and present signaling pathways and experimental workflows through clear visualizations. This guide aims to be a comprehensive resource for researchers and drug development professionals exploring the broader therapeutic applications of this compound.

Introduction: The Multifaceted Role of this compound

This compound, or tetrahydrobiopterin (BH4), is an essential cofactor for several aromatic amino acid hydroxylases and all three isoforms of nitric oxide synthase (NOS).[1] Its primary recognized role is in the hydroxylation of phenylalanine to tyrosine by phenylalanine hydroxylase (PAH). In individuals with certain mutations in the PAH gene, this compound can act as a pharmacological chaperone, enhancing residual enzyme activity and reducing blood phenylalanine levels.[2][3]

Beyond its application in PKU, this compound's function as a cofactor for endothelial nitric oxide synthase (eNOS) has garnered significant attention. eNOS plays a crucial role in maintaining vascular homeostasis by producing nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-proliferative properties. In conditions of oxidative stress, BH4 levels can become depleted, leading to "eNOS uncoupling." In this dysfunctional state, eNOS produces superoxide radicals instead of NO, contributing to endothelial dysfunction and the pathogenesis of numerous cardiovascular diseases.[4] By replenishing BH4 levels, this compound has the potential to recouple eNOS, restore NO bioavailability, and mitigate oxidative stress.

This guide delves into the preclinical evidence supporting the use of this compound in a range of non-PKU disorders, providing a foundation for future research and drug development efforts.

Preclinical Evidence in Cardiovascular Disorders

A substantial body of preclinical research has investigated the therapeutic potential of this compound in various cardiovascular conditions, primarily focusing on its ability to restore endothelial function and combat oxidative stress.

Congenital Heart Defects in Diabetic Pregnancies

Maternal pregestational diabetes is a significant risk factor for congenital heart defects (CHDs) in offspring. Preclinical studies in mouse models have demonstrated a protective role for this compound in this context.

Quantitative Data Summary

| Animal Model | This compound Dosage | Key Findings | Reference |

| Streptozotocin-induced diabetic mice | 10 mg/kg/day in drinking water | Reduced incidence of CHDs from 59% to 27%.[4] | |

| Prevented major cardiac abnormalities like atrioventricular septal defects and double-outlet right ventricle. | |||

| Increased eNOS dimerization in the fetal heart. | |||

| Decreased reactive oxygen species (ROS) levels in the fetal heart. | |||

| Normalized decreased cell proliferation and cardiac transcription factor expression. |

Experimental Protocol: Streptozotocin-Induced Diabetic Mouse Model

-

Animal Model: Adult female C57BL/6 mice.

-

Induction of Diabetes: Multiple low doses of streptozotocin (STZ) (e.g., 40 mg/kg) administered intraperitoneally for five consecutive days. Diabetes is confirmed by measuring blood glucose levels, with levels >300 mg/dL often considered diabetic.

-

Breeding: Diabetic female mice are bred with normal male mice.

-

This compound Administration: this compound is administered to pregnant diabetic dams, typically orally via drinking water (e.g., 10 mg/kg/day), from embryonic day 0.5 to 18.5.

-

Outcome Measures:

-

Histological Analysis: Fetal hearts are collected at embryonic day 18.5 for histological examination to identify CHDs.

-

eNOS Dimerization: Western blot analysis of fetal heart tissue to determine the ratio of eNOS dimers to monomers.

-

Reactive Oxygen Species (ROS) Production: Assessed in fetal hearts using techniques such as dihydroethidium (DHE) staining.

-

Cell Proliferation: Measured by immunohistochemical staining for markers like Ki67.

-

Gene Expression: Analysis of cardiac transcription factors (e.g., Gata4, Nkx2.5) via quantitative real-time PCR.

-

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. Endothelial dysfunction and oxidative stress are key contributors to its pathogenesis.

Quantitative Data Summary

| Animal Model | This compound Dosage | Key Findings | Reference |

| Apolipoprotein E-knockout (ApoE-/-) mice on a Western diet | 10 mg/kg/day in drinking water | Significantly inhibited the progression of atherosclerotic lesions. | |

| Improved endothelium-dependent vasodilation. | |||

| Attenuated the increased mRNA expression of NADPH oxidase components and inflammatory factors (LOX-1, MCP-1) in the aorta. |

Experimental Protocol: ApoE-/- Mouse Model of Atherosclerosis

-

Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice, which are genetically predisposed to developing hypercholesterolemia and atherosclerosis.

-

Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic plaques.

-

This compound Administration: this compound is provided in the drinking water (e.g., 10 mg/kg/day).

-

Outcome Measures:

-

Atherosclerotic Lesion Analysis: Aortas are dissected, stained with Oil Red O to visualize lipid-rich plaques, and the lesion area is quantified.

-

Vascular Reactivity: Endothelium-dependent vasodilation is assessed in isolated aortic rings in response to acetylcholine.

-

Gene Expression Analysis: mRNA levels of inflammatory and oxidative stress markers in the aorta are measured using quantitative real-time PCR.

-

Preclinical Evidence in Neurological Disorders

The role of this compound in the central nervous system (CNS) is rooted in its function as a cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively. Furthermore, the involvement of endothelial dysfunction and oxidative stress in the pathophysiology of various neurological disorders suggests a potential therapeutic role for this compound.

While preclinical research in this area is less extensive than in cardiovascular disease, some studies have begun to explore the potential of this compound in neurological conditions.

Neuroinflammation

Neuroinflammation is a common feature of many neurodegenerative diseases. A study in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation investigated the effects of this compound.

Quantitative Data Summary

| Animal Model | This compound Dosage | Key Findings | Reference |

| LPS-treated mice | Not specified in abstract | Restored LPS-induced decrease in striatal dopamine levels. | |

| Dampened the LPS-induced expression of inflammatory cytokines. | |||

| Restored the loss of locomotor response to amphetamine. |

Experimental Protocol: LPS-Induced Neuroinflammation Model

-

Animal Model: Mice.

-

Induction of Neuroinflammation: A single intraperitoneal injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a systemic inflammatory response that leads to neuroinflammation.

-

This compound Administration: The specific dosage and route of administration were not detailed in the available abstract.

-

Outcome Measures:

-

Neurotransmitter Levels: Striatal dopamine levels are measured, typically using high-performance liquid chromatography (HPLC).

-

Cytokine Expression: The expression of inflammatory cytokines in the brain is assessed using methods like quantitative real-time PCR or ELISA.

-

Behavioral Analysis: Locomotor activity in response to amphetamine is evaluated to assess dopaminergic function.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism by which this compound is thought to exert its therapeutic effects in non-PKU disorders is through the recoupling of eNOS.

eNOS Coupling and Uncoupling

Caption: The eNOS coupling and uncoupling pathway.

In a healthy state, dimeric eNOS utilizes L-arginine and its cofactor BH4 to produce nitric oxide (NO), which promotes vasodilation and maintains vascular health. In pathological conditions associated with oxidative stress, BH4 is oxidized to dihydrobiopterin (BH2). This depletion of BH4 leads to the uncoupling of eNOS, causing it to produce superoxide instead of NO. Superoxide contributes to further oxidative stress and endothelial dysfunction. This compound supplementation can replenish BH4 levels, thereby recoupling eNOS and restoring NO production.

Experimental Workflow for Preclinical this compound Studies

Caption: A generalized experimental workflow for preclinical studies of this compound.

Discussion and Future Directions

The preclinical evidence strongly suggests that this compound holds significant therapeutic potential for a range of non-PKU disorders, particularly those with an underlying pathology of endothelial dysfunction and oxidative stress. The consistent findings in models of congenital heart defects and atherosclerosis highlight the promise of this compound in cardiovascular medicine.

The emerging research in neurological disorders, although still in its early stages, opens up exciting new avenues for investigation. Given the role of BH4 in neurotransmitter synthesis and the increasing recognition of neurovascular dysfunction and neuroinflammation in neurodegenerative diseases, further preclinical studies are warranted to explore the efficacy of this compound in models of Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury.

Future preclinical research should focus on:

-

Dose-response studies: To determine the optimal therapeutic window for this compound in different disease models.

-

Long-term efficacy and safety: To assess the sustained benefits and potential adverse effects of chronic this compound administration.

-

Combination therapies: To investigate potential synergistic effects of this compound with other therapeutic agents.

-

Exploring novel delivery systems: To enhance the bioavailability of this compound, particularly to the central nervous system.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action that extends beyond its current indication for PKU. The preclinical data presented in this guide provide a strong rationale for its further investigation in a variety of non-PKU disorders. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear visualizations of its mechanisms, this technical guide aims to facilitate and inspire future research that will ultimately unlock the full therapeutic potential of this compound.

References

- 1. longdom.org [longdom.org]

- 2. This compound Hydrochloride: Enzyme Enhancement Therapy for Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a review of its use in the treatment of primary hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

Sapropterin's Role in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of sapropterin's (synthetic tetrahydrobiopterin, BH4) critical role in mitigating oxidative stress. This compound is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. Its deficiency or oxidation leads to enzymatic "uncoupling," a pathological state characterized by the production of superoxide radicals instead of beneficial nitric oxide (NO), thereby contributing significantly to oxidative stress and the pathophysiology of numerous diseases. This document details the biochemical mechanisms of this compound action, summarizes quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction: The Pivotal Role of Tetrahydrobiopterin (BH4)

Tetrahydrobiopterin (BH4), of which this compound is a synthetic form, is a naturally occurring and essential cofactor for a limited but vital group of enzymes.[1] Its primary functions include:

-

Nitric Oxide (NO) Synthesis: BH4 is indispensable for all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). These enzymes catalyze the conversion of L-arginine to L-citrulline and NO, a critical signaling molecule in vasodilation, neurotransmission, and immune responses.[2]

-

Aromatic Amino Acid Hydroxylation: BH4 is a cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1] These enzymes are rate-limiting in the synthesis of tyrosine, L-Dopa (a precursor to dopamine), and serotonin, respectively.[1]

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, plays a central role in the pathogenesis of various cardiovascular, neurological, and metabolic disorders.[3] A key contributor to this pathological state is the "uncoupling" of NOS enzymes, a phenomenon directly linked to the bioavailability of BH4.

The Mechanism of Action: this compound and the Recoupling of NOS

Under physiological conditions, with adequate levels of BH4, eNOS efficiently transfers electrons from its reductase domain to its oxygenase domain, leading to the production of NO. However, in states of BH4 deficiency or oxidation of BH4 to its inactive form, 7,8-dihydrobiopterin (BH2), this electron transfer becomes "uncoupled." Instead of being used to oxidize L-arginine, the electrons are diverted to molecular oxygen, resulting in the generation of superoxide (O2•−), a potent ROS.

This uncoupling of eNOS creates a vicious cycle:

-

Reduced NO Bioavailability: The shift from NO to superoxide production leads to endothelial dysfunction, characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state.

-

Increased Oxidative Stress: The generated superoxide contributes directly to the pool of ROS, exacerbating oxidative stress.

-

Peroxynitrite Formation: Superoxide rapidly reacts with any available NO to form peroxynitrite (ONOO−), a highly reactive and damaging oxidant that further oxidizes BH4, perpetuating the uncoupling of eNOS.

This compound administration mitigates oxidative stress by directly addressing this core issue. By supplementing BH4 levels, this compound helps to "recouple" NOS, restoring its normal function of producing NO while simultaneously reducing the production of superoxide. This restoration of endothelial function has been observed in various conditions associated with oxidative stress, including hypercholesterolemia, diabetes, hypertension, and in smokers.

Quantitative Data on this compound's Efficacy

The therapeutic effects of this compound in reducing oxidative stress and improving endothelial function have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of this compound on Endothelial Function

| Population | Intervention | Outcome Measure | Result | Reference |

| Smokers | Oral this compound (2 mg/kg) | Flow-Mediated Vasodilation (FMV) | Significant augmentation of endothelium-dependent vasodilation | |

| Patients with Rheumatoid Arthritis | Acute and short-term oral BH4 | Flow-Mediated Dilatation (FMD) | Acute: 2.56% improvement; Short-term: 3.50% improvement | |

| Hypercholesterolemic Patients | Chronic oral BH4 | Endothelium-dependent relaxations | Normalization of impairment |

Table 2: Effect of this compound on Oxidative Stress Markers

| Model/Population | Intervention | Oxidative Stress Marker | Result | Reference |

| Hypercholesterolemic Patients | Chronic oral BH4 | Plasma 8-F2 isoprostane | Significant reduction | |

| Diabetic Mice | Oral this compound | Intracardiac nitrotyrosine levels | Reduction in diabetic mice receiving this compound | |

| Diabetic Mice | Oral this compound | Intracardiac BH4 levels | Restoration of BH4 levels |

Table 3: Effect of this compound in Phenylketonuria (PKU)

| Study Population | Intervention | Outcome Measure | Result | Reference |

| PKU Patients | This compound | Blood Phenylalanine (Phe) Levels | ≥30% reduction in up to 50% of treated participants | |

| PKU Patients (Phe >600 µmol/L) | This compound (3-6 weeks) | Blood Phenylalanine (Phe) Levels | Statistically significant reduction of ~200 µmol/L | |

| PKU Patients | This compound (10-26 weeks) | Phenylalanine Tolerance | Increased by ~20 mg/kg/day |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are outlines of key experimental protocols.

Measurement of Tetrahydrobiopterin (BH4) and Dihydrobiopterin (BH2) by HPLC with Electrochemical Detection

This method allows for the quantification of both the active (BH4) and oxidized (BH2) forms of biopterin, providing a crucial ratio for assessing oxidative stress.

-

Sample Preparation:

-

Collect blood in EDTA tubes containing 1 mM dithioerythritol (DTE) to prevent auto-oxidation.

-

Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

For tissue samples, homogenize in a buffer containing antioxidants like DTE and metal chelators like diethylenetriaminepentaacetic acid (DTPA).

-

-

Differential Oxidation:

-

Perform two parallel oxidation procedures on the deproteinized sample extract using iodine. One under acidic conditions (oxidizes both BH4 and BH2 to biopterin) and one under alkaline conditions (oxidizes only BH2 to biopterin).

-

The difference in biopterin content between the two oxidation steps allows for the calculation of BH4 levels.

-

-

HPLC-ECD Analysis:

-

Inject the oxidized samples into a high-performance liquid chromatography (HPLC) system equipped with a C18 column.

-

Use an electrochemical detector (ECD) to quantify the biopterin levels.

-

Generate standard curves for both BH4 and BH2 for accurate quantification.

-